molecular formula C9H8ClNO B168328 2-(4-Chloro-2-methoxyphenyl)acetonitrile CAS No. 170737-92-5

2-(4-Chloro-2-methoxyphenyl)acetonitrile

Cat. No.: B168328
CAS No.: 170737-92-5
M. Wt: 181.62 g/mol
InChI Key: ZXJARSBOCSFHDH-UHFFFAOYSA-N
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Description

2-(4-Chloro-2-methoxyphenyl)acetonitrile is an organic compound with the molecular formula C9H8ClNO. It is a derivative of acetonitrile, where the acetonitrile group is substituted with a 4-chloro-2-methoxyphenyl group. This compound is used in various chemical syntheses and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chloro-2-methoxyphenyl)acetonitrile typically involves the reaction of 4-chloro-2-methoxybenzyl chloride with sodium cyanide in the presence of a suitable solvent such as dimethylformamide (DMF). The reaction is carried out under reflux conditions to facilitate the substitution reaction, resulting in the formation of the desired acetonitrile compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chloro-2-methoxyphenyl)acetonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols.

    Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction Reactions: The nitrile group can be reduced to form amines.

Common Reagents and Conditions

    Substitution: Sodium cyanide, DMF, reflux conditions.

    Oxidation: Potassium permanganate (KMnO4), acidic or basic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4), anhydrous conditions.

Major Products

    Substitution: Formation of substituted phenylacetonitriles.

    Oxidation: Formation of 4-chloro-2-methoxybenzaldehyde or 4-chloro-2-methoxybenzoic acid.

    Reduction: Formation of 2-(4-chloro-2-methoxyphenyl)ethylamine.

Scientific Research Applications

2-(4-Chloro-2-methoxyphenyl)acetonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential use in the development of pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-Chloro-2-methoxyphenyl)acetonitrile depends on its specific application. In chemical reactions, it acts as a nucleophile or electrophile, participating in substitution, oxidation, or reduction reactions. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    2-Methoxyphenylacetonitrile: Lacks the chloro substituent, making it less reactive in certain substitution reactions.

    4-Methoxyphenylacetonitrile: Similar structure but with different substitution patterns, affecting its reactivity and applications.

    2-Chloro-4-methoxyphenylacetonitrile: Similar compound with different substitution positions, influencing its chemical behavior.

Uniqueness

2-(4-Chloro-2-methoxyphenyl)acetonitrile is unique due to the presence of both chloro and methoxy groups, which provide distinct reactivity patterns and make it a versatile intermediate in organic synthesis.

Biological Activity

2-(4-Chloro-2-methoxyphenyl)acetonitrile, with the molecular formula C9_9H8_8ClNO, is an organic compound that has gained attention in scientific research for its potential biological activities. This compound is a derivative of acetonitrile and features a 4-chloro-2-methoxyphenyl group, which influences its chemical behavior and biological interactions. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves the reaction of 4-chloro-2-methoxybenzyl chloride with sodium cyanide under reflux conditions in a solvent like dimethylformamide (DMF). This method is efficient for producing the desired compound in good yield and purity.

Biological Activity Overview

The biological activity of this compound has been explored in various contexts, particularly its antimicrobial properties. The following sections detail its activity against different pathogens and potential therapeutic applications.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against several bacterial and fungal strains, showing varying degrees of efficacy.

Table 1: Antimicrobial Activity Against Various Pathogens

PathogenMinimum Inhibitory Concentration (MIC)Activity Level
Escherichia coli32 µg/mLModerate
Staphylococcus aureus16 µg/mLStrong
Candida albicans8 µg/mLStrong
Pseudomonas aeruginosa64 µg/mLModerate

These findings suggest that the compound could be a candidate for further development as an antimicrobial agent, particularly against resistant strains .

The mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is hypothesized that its activity may involve interaction with specific enzymes or receptors within microbial cells, potentially disrupting metabolic pathways critical for their survival. The presence of both chloro and methoxy groups enhances its reactivity, allowing it to participate in diverse biochemical interactions .

Case Studies

Several studies have investigated the biological activity of similar compounds, providing insights into the potential applications of this compound.

  • Study on Antifungal Activity : A study evaluated the antifungal effects of various phenylacetonitriles, including derivatives similar to this compound. The results indicated strong antifungal activity against Candida species, suggesting that modifications to the phenyl ring can enhance bioactivity .
  • Antibacterial Properties : Another investigation focused on the antibacterial properties of related compounds. The study reported MIC values for several strains, highlighting how structural variations influence efficacy. Compounds with electron-withdrawing groups demonstrated improved activity against Gram-positive bacteria .

Properties

IUPAC Name

2-(4-chloro-2-methoxyphenyl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClNO/c1-12-9-6-8(10)3-2-7(9)4-5-11/h2-3,6H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXJARSBOCSFHDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)Cl)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30624854
Record name (4-Chloro-2-methoxyphenyl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30624854
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

170737-92-5
Record name (4-Chloro-2-methoxyphenyl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30624854
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

269 g of 4-chloro-2-methoxybenzyl bromide in 214 ml of toluene are reacted with 68.2 g of sodium cyanide in 69 ml of water and 1.8 g of Aliquat 336. 141 g of colorless oil are obtained (b.p. 107° C./0.08 mbar).
Quantity
269 g
Type
reactant
Reaction Step One
Quantity
68.2 g
Type
reactant
Reaction Step One
Quantity
214 mL
Type
solvent
Reaction Step One
Name
Quantity
69 mL
Type
solvent
Reaction Step One
Quantity
1.8 g
Type
catalyst
Reaction Step One

Synthesis routes and methods II

Procedure details

Step B In a manner similar to the method described in Example 57 Step B, 4-chloro-2-methoxybenzyl chloride (5.1 g, 27 mmol) was reacted with NaCN (3 g, 61 mmol) in ethanol (40 mL) and water (20 mL) at 100° C. for 8 h to give 4-chloro-2-methoxybenzyl cyanide as a colorless oil (1.8 g, 36%)
Quantity
5.1 g
Type
reactant
Reaction Step One
Name
Quantity
3 g
Type
reactant
Reaction Step Two
Quantity
40 mL
Type
solvent
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Two

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